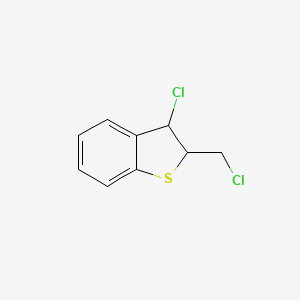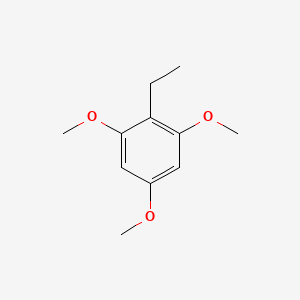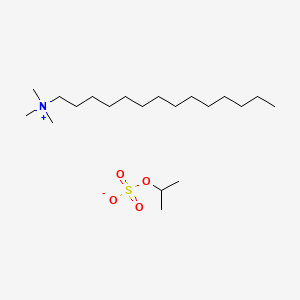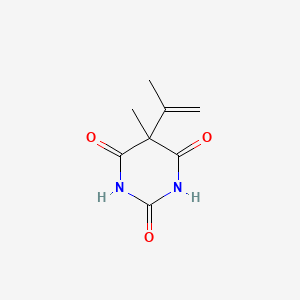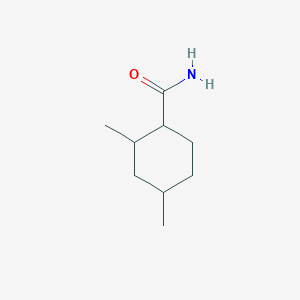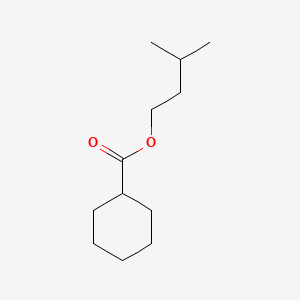
Isopentyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopentyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with isopentyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Isopentyl cyclohexanecarboxylate primarily undergoes nucleophilic acyl substitution reactions, typical of ester compounds. These reactions include hydrolysis, transesterification, and aminolysis.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield cyclohexanecarboxylic acid and isopentyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Aminolysis: Reaction with amines to form amides, typically requiring a base catalyst
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and isopentyl alcohol.
Transesterification: New ester compounds depending on the alcohol used.
Aminolysis: Amides derived from the corresponding amine.
Applications De Recherche Scientifique
Isopentyl cyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor
Mécanisme D'action
The mechanism of action of isopentyl cyclohexanecarboxylate involves its hydrolysis to release cyclohexanecarboxylic acid and isopentyl alcohol. These products can then interact with various molecular targets and pathways. For instance, cyclohexanecarboxylic acid can act as a precursor in the synthesis of other bioactive compounds, while isopentyl alcohol can be metabolized in biological systems .
Comparaison Avec Des Composés Similaires
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Ethyl cyclohexanecarboxylate: Another ester with similar chemical properties but different odor characteristics.
Methyl cyclohexanecarboxylate: Similar ester structure but with a methyl group instead of an isopentyl group
Uniqueness: Isopentyl cyclohexanecarboxylate stands out due to its unique combination of a cyclohexane ring and an isopentyl group, which imparts distinct physicochemical properties and a pleasant fruity odor. This makes it particularly valuable in the fragrance and flavor industries .
Propriétés
Numéro CAS |
25183-19-1 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
3-methylbutyl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
VLALRUKXGDUQFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)


![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
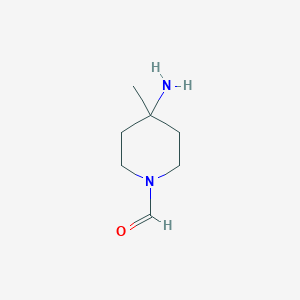
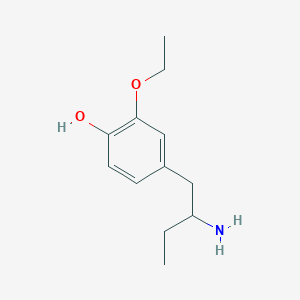
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)

